molecular formula C10H14N2O2 B2556946 N-[4-(hydroxyimino)-2-methyl-5-(propan-2-yl)cyclohexa-2,5-dien-1-ylidene]hydroxylamine CAS No. 74317-48-9

N-[4-(hydroxyimino)-2-methyl-5-(propan-2-yl)cyclohexa-2,5-dien-1-ylidene]hydroxylamine

Cat. No.: B2556946
CAS No.: 74317-48-9
M. Wt: 194.234
InChI Key: QZOSTSJUKMOFDQ-UHFFFAOYSA-N
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Description

N-[4-(hydroxyimino)-2-methyl-5-(propan-2-yl)cyclohexa-2,5-dien-1-ylidene]hydroxylamine is a complex organic compound characterized by its unique structure and potential applications in various scientific fields. This compound is notable for its dual hydroxylamine groups and its cyclohexadiene core, which contribute to its reactivity and versatility in chemical reactions.

Scientific Research Applications

N-[4-(hydroxyimino)-2-methyl-5-(propan-2-yl)cyclohexa-2,5-dien-1-ylidene]hydroxylamine has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in organic synthesis.

    Biology: The compound’s reactivity makes it useful in studying enzyme mechanisms and protein modifications.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(hydroxyimino)-2-methyl-5-(propan-2-yl)cyclohexa-2,5-dien-1-ylidene]hydroxylamine typically involves multi-step organic reactions. One common method includes the nitration of a suitable precursor, followed by reduction and subsequent oximation to introduce the hydroxyimino groups. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as crystallization and chromatography, ensures the final product meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

N-[4-(hydroxyimino)-2-methyl-5-(propan-2-yl)cyclohexa-2,5-dien-1-ylidene]hydroxylamine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form nitroso derivatives.

    Reduction: Reduction reactions can convert the hydroxyimino groups to amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyimino groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to optimize reaction rates and yields.

Major Products Formed

The major products formed from these reactions include nitroso compounds, primary and secondary amines, and various substituted derivatives, depending on the specific reagents and conditions used.

Mechanism of Action

The mechanism by which N-[4-(hydroxyimino)-2-methyl-5-(propan-2-yl)cyclohexa-2,5-dien-1-ylidene]hydroxylamine exerts its effects involves its ability to interact with various molecular targets. The hydroxyimino groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that alter their function. This interaction can affect signaling pathways and enzymatic activities, making the compound a valuable tool in biochemical research.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other cyclohexadiene derivatives and hydroxylamine-containing molecules, such as:

  • N-hydroxy-2-methyl-5-(propan-2-yl)cyclohexa-2,5-dien-1-amine
  • 4-hydroxyimino-2-methyl-5-(propan-2-yl)cyclohexa-2,5-dien-1-one

Uniqueness

What sets N-[4-(hydroxyimino)-2-methyl-5-(propan-2-yl)cyclohexa-2,5-dien-1-ylidene]hydroxylamine apart is its dual hydroxyimino groups, which enhance its reactivity and versatility in chemical reactions. This unique structure allows for a broader range of applications and makes it a valuable compound in both research and industrial settings.

Properties

IUPAC Name

N-(5-methyl-4-nitroso-2-propan-2-ylphenyl)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-6(2)8-5-9(11-13)7(3)4-10(8)12-14/h4-6,12,14H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVJYJQLVMNTLNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1N=O)C(C)C)NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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